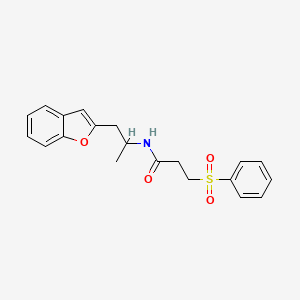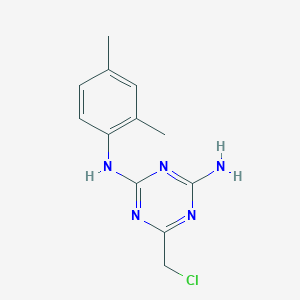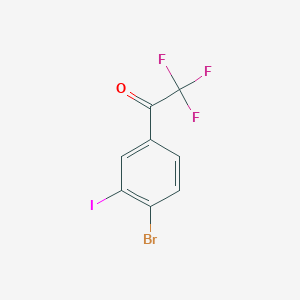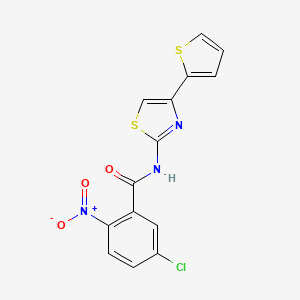![molecular formula C20H15ClN4O3 B2684604 1-[4-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone CAS No. 872623-30-8](/img/structure/B2684604.png)
1-[4-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine linkage . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of this compound involves the creation of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds related to pyrazole derivatives, showing that some exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity Hafez, El-Gazzar, & Al-Hussain, 2016.
Structural and Molecular Studies
- Isomorphous Structures : Research by Swamy et al. (2013) explored the isomorphous structures of certain pyrazole derivatives, demonstrating the chlorine-methyl exchange rule, which could be significant in understanding molecular behaviors and designing new compounds Swamy et al., 2013.
Biological Activity and Synthesis
- Biologically Active Chalcone Derivatives : Katade et al. (2008) reported on the synthesis of pyrazole derivatives using microwave energy, highlighting their antimicrobial activity against various pathogens, which signifies their potential in developing new antimicrobial agents Katade et al., 2008.
Fungicidal and Insecticidal Applications
Fungicidal Activity : Liu et al. (2012) prepared novel pyrazol-3-oxy derivatives showing moderate inhibitory activity against Gibberella zeae, indicating potential applications in agricultural fungicides Liu et al., 2012.
Insecticidal Evaluation : Halim et al. (2020) synthesized pyrazole-based tetrahydropyrimidine derivatives, showing significant insecticidal activity against pests like Nilaparvata lugens and Mythimna separata, suggesting their use in pest management Halim et al., 2020.
Anti-Inflammatory and Antibacterial Agents
- Anti-Inflammatory and Antibacterial Agents : Ravula et al. (2016) developed novel pyrazoline derivatives with significant anti-inflammatory and antibacterial activity, underscoring their therapeutic potential Ravula et al., 2016.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds containing pyrazolo[3,4-d]pyrimidine have been reported to have pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Mode of Action
Related compounds have shown to inhibit cell cycle progression and induce apoptosis in certain cancer cells .
Biochemical Pathways
Similar compounds have been reported to inhibit cdk2, a protein kinase that plays a key role in cell cycle regulation .
Result of Action
Related compounds have been reported to induce caspase-3 activation and suppress nf-κb and il-6 activation in certain cancer cells .
Biochemische Analyse
Biochemical Properties
Compounds with similar pyrazolo[3,4-d]pyrimidine structures have shown interactions with various enzymes and proteins .
Cellular Effects
Preliminary studies suggest that similar compounds can inhibit cell cycle progression and induce apoptosis in certain cell lines .
Molecular Mechanism
Related compounds have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Eigenschaften
IUPAC Name |
1-[4-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-12(26)13-6-7-17(18(8-13)27-2)28-20-16-10-24-25(19(16)22-11-23-20)15-5-3-4-14(21)9-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOKEUBEZGGCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-methylphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2684527.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2684528.png)




![3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2684540.png)
![3-methyl-6-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684542.png)


